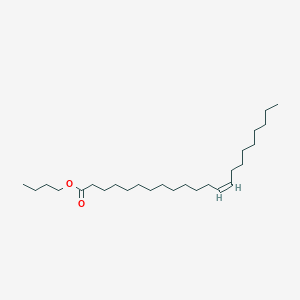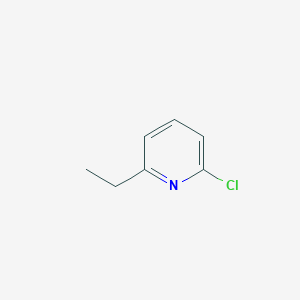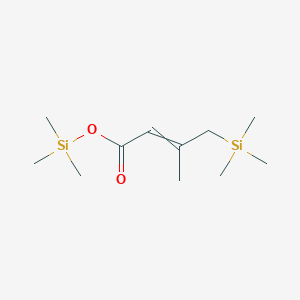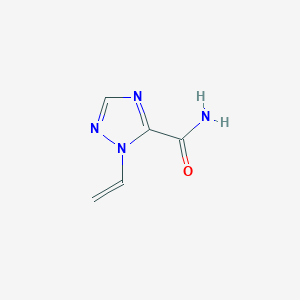
1-Vinyl-1H-1,2,4-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinyl-1H-1,2,4-triazole-5-carboxamide, also known as VTCA, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. VTCA is a versatile molecule that has been used in various fields of study, including medicinal chemistry, material science, and biochemistry.
作用机制
The mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-Vinyl-1H-1,2,4-triazole-5-carboxamide exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
生化和生理效应
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of Candida albicans, a pathogenic fungus that causes infections in humans. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to using 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in lab experiments. For example, the solubility of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in water is relatively low, which can make it difficult to work with in aqueous solutions. Furthermore, the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. One potential area of research is the development of new synthetic methods for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide as a building block in the synthesis of new materials has potential applications in various fields, including catalysis, drug delivery, and sensors.
合成方法
1-Vinyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-amino-1,2,4-triazole with acetic anhydride to form 1-acetyl-4-amino-1,2,4-triazole. The second step involves the reaction of 1-acetyl-4-amino-1,2,4-triazole with vinyl isocyanate to form 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. This method has been widely used in the synthesis of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide due to its simplicity and high yield.
科学研究应用
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been used as a building block in the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
属性
CAS 编号 |
106535-51-7 |
|---|---|
产品名称 |
1-Vinyl-1H-1,2,4-triazole-5-carboxamide |
分子式 |
C5H6N4O |
分子量 |
138.13 g/mol |
IUPAC 名称 |
2-ethenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |
InChI 键 |
PEKPAJNIMAGSRZ-UHFFFAOYSA-N |
SMILES |
C=CN1C(=NC=N1)C(=O)N |
规范 SMILES |
C=CN1C(=NC=N1)C(=O)N |
同义词 |
1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
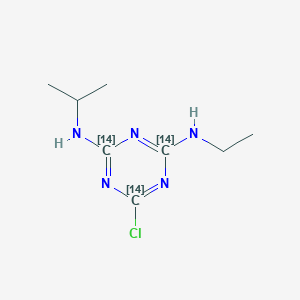
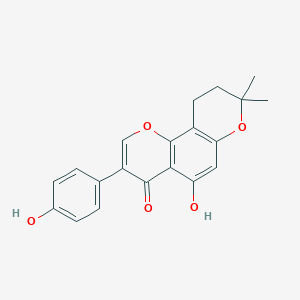
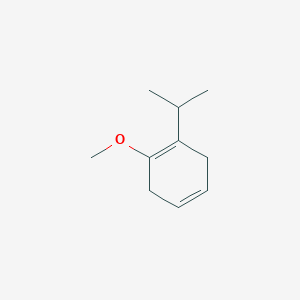
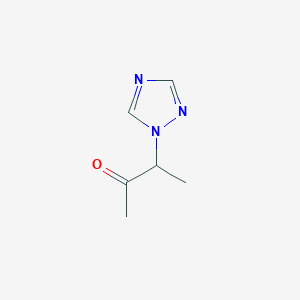
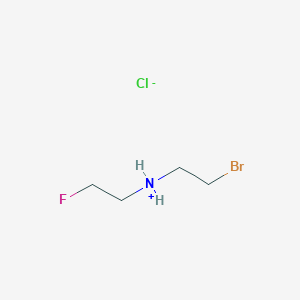
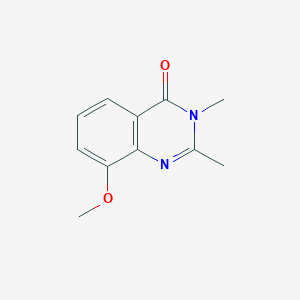
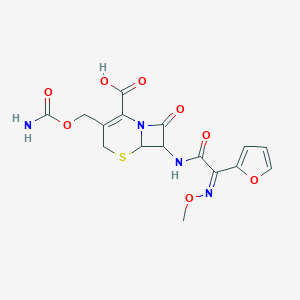
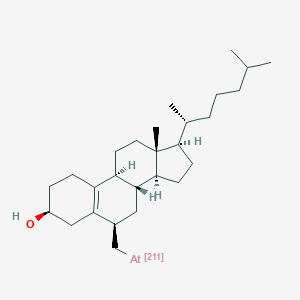
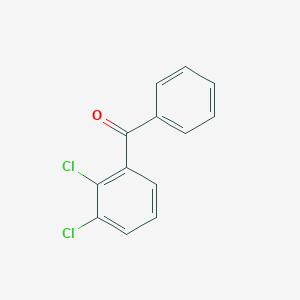
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
